Cas no 882234-00-6 (2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide)

2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide
- 882234-00-6
- EN300-26613140
- Z46094140
-
- インチ: 1S/C20H15N5O3/c1-14-10-19(24(23-14)17-7-3-2-4-8-17)22-20(26)16(13-21)11-15-6-5-9-18(12-15)25(27)28/h2-12H,1H3,(H,22,26)/b16-11+
- InChIKey: NQRGAHIURMLQHI-LFIBNONCSA-N
- SMILES: O=C(/C(/C#N)=C/C1C=CC=C(C=1)[N+](=O)[O-])NC1=CC(C)=NN1C1C=CC=CC=1
計算された属性
- 精确分子量: 373.11748936g/mol
- 同位素质量: 373.11748936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 4
- 複雑さ: 659
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 117Ų
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613140-0.05g |
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide |
882234-00-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamideに関する追加情報
Compound CAS No 882234-00-6: 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide
The compound CAS No 882234-00-6, also known as 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)prop-2-enamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and material science.
The molecular structure of CAS No 882234-00-6 is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This pyrazole moiety is substituted with a methyl group and a phenyl group, enhancing its stability and reactivity. The presence of a cyano group (-CN) at the 2-position of the propenamide chain introduces additional electron-withdrawing effects, which can influence the compound's electronic properties and reactivity.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. The cyano group in this compound has been shown to enhance the binding affinity of the molecule to various biological targets, making it a valuable candidate for drug design.
In terms of synthesis, CAS No 882234-00-6 can be prepared through a multi-step process involving nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for advanced applications.
One of the most exciting developments involving this compound is its potential application in targeted drug delivery systems. The propenamide chain with its nitrophenyl substituent provides a platform for conjugation with biomolecules or nanoparticles, enabling precise delivery of therapeutic agents to specific tissues or cells.
Furthermore, the compound's electronic properties make it an interesting candidate for use in organic electronics. The combination of the pyrazole ring and cyano group contributes to its semiconducting behavior, which could be harnessed in developing new materials for flexible electronics or optoelectronic devices.
Recent research has also explored the use of CAS No 882234-00-6 as a precursor for synthesizing more complex molecules with enhanced bioactivity. By modifying the substituents on the pyrazole ring or adjusting the length of the propenamide chain, scientists can tailor the compound's properties to suit specific biological targets.
In conclusion, CAS No 882234-00-6, or 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol5 yl)-3-(3-nitrophenyl)propenamide, represents a versatile building block with wide-ranging applications in chemistry and pharmacology. Its unique structure and reactivity continue to inspire innovative research, positioning it as a key player in the development of next-generation therapies and materials.
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